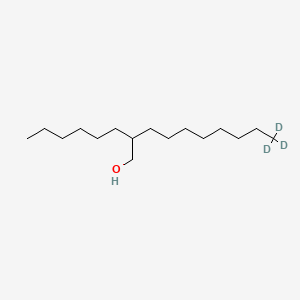

2-Hexyl-1-decanol-d3

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H34O |

|---|---|

Molecular Weight |

245.46 g/mol |

IUPAC Name |

10,10,10-trideuterio-2-hexyldecan-1-ol |

InChI |

InChI=1S/C16H34O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16-17H,3-15H2,1-2H3/i1D3 |

InChI Key |

XULHFMYCBKQGEE-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCC(CCCCCC)CO |

Canonical SMILES |

CCCCCCCCC(CCCCCC)CO |

Origin of Product |

United States |

Foundational & Exploratory

Molecular weight and isotopic mass of 2-Hexyl-1-decanol-d3

Technical Monograph: Physicochemical Characterization and Mass Spectrometry of 2-Hexyl-1-decanol-d3

Executive Summary & Compound Identity

2-Hexyl-1-decanol-d3 (CAS 1246820-61-0) is a stable isotope-labeled derivative of the branched fatty alcohol 2-hexyl-1-decanol (also known as Guerbet Alcohol C16 or Isohexadecanol).[1][2] It serves as a critical Internal Standard (IS) in the quantitative analysis of long-chain branched alcohols via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Unlike linear fatty alcohols, the "Guerbet" structure features a

Chemical Identity Table

| Property | Specification |

| Systematic Name | 2-Hexyldecan-10,10,10- |

| Common Name | 2-Hexyl-1-decanol- |

| CAS Number | 1246820-61-0 |

| Unlabeled CAS | 2425-77-6 |

| Molecular Formula | |

| Chemical Structure | Branched C16 Alcohol ( |

| Isotopic Purity | Typically |

Theoretical Mass Spectrometry & Isotopic Mass

Accurate mass spectrometry requires a distinction between Average Molecular Weight (used for molarity calculations in synthesis) and Monoisotopic Mass (used for MS identification).[2][4]

Calculation of Isotopic Mass

The introduction of three deuterium atoms (

-

Constants Used:

-

Carbon-12 (

): 12.000000 Da -

Hydrogen-1 (

): 1.007825 Da -

Deuterium (

): 2.014102 Da[2] -

Oxygen-16 (

): 15.994915 Da

-

-

Formula Breakdown (

):

Monoisotopic Mass (

Mass Shift Analysis

The mass difference (

This +3 Da shift is sufficient to resolve the IS from the analyte in standard low-resolution quadrupole MS, provided the isotopic purity is high enough to minimize the

Synthesis & Structural Logic

While the unlabeled compound is industrially produced via the Guerbet Reaction (dimerization of 1-octanol), the synthesis of the

The Guerbet Mechanism (Unlabeled Context)

The industrial route involves dehydrogenation of octanol to octanal, aldol condensation, dehydration, and hydrogenation.[4] If one were to use deuterated octanol in this bulk process, the label would be statistically distributed, leading to a mix of

Targeted Synthesis for d3-Labeling

To ensure the label resides specifically at the terminal methyl of the decyl chain (C10), a directed alkylation strategy is employed.

Figure 1: Proposed targeted synthesis pathway to ensure regiospecific d3 labeling, avoiding Guerbet scrambling.

Mass Spectrometry Fragmentation & Bioanalysis

In Electron Ionization (EI) GC-MS, fatty alcohols often dehydrate (

Fragmentation Logic

-

Structure:

[2] -

Molecular Ion (

): m/z 245 (Weak/Absent in EI)[2] -

Dehydration (

): m/z 227 (Loss of -

Alpha Cleavage: Cleavage at the C2 position can result in the loss of the alkyl branches.

-

Path A (Loss of Hexyl): The charge remains on the oxygen-containing fragment with the deuterated decyl chain. Retains Label.

-

Path B (Loss of Decyl-d3): The charge remains on the fragment with the hexyl chain. Loses Label.

-

Fragmentation Diagram

Figure 2: EI-MS fragmentation pathways. Note that monitoring the M-18 peak (m/z 227) is the most robust method for quantitation as it preserves the carbon skeleton and the isotopic label.

Experimental Protocol: Internal Standard Preparation

Objective: Preparation of a self-validating Internal Standard (IS) spiking solution for lipidomic profiling.

Reagents:

-

2-Hexyl-1-decanol-d3 (Solid/Liquid, >98% D).[2]

-

Solvent: Dichloromethane (DCM) or Isopropanol (LC-MS grade).[2]

Step-by-Step Methodology:

-

Primary Stock (1 mg/mL):

-

Working Standard (10 µg/mL):

-

Dilute 100 µL of Primary Stock into 9.9 mL of DCM.

-

Store at -20°C in amber glass with PTFE-lined caps.

-

-

Sample Spiking:

-

Quantitation Calculation:

(Where RF is the Response Factor determined by calibration curves).

References

-

Santa Cruz Biotechnology. 2-Hexyl-1-decanol-d3 (CAS 2425-77-6 unlabeled).[2][5][6] Retrieved from [2]

-

LGC Standards. 2-Hexyl-1-decanol-d3 Reference Material. Retrieved from [2]

-

NIST Chemistry WebBook. 1-Decanol, 2-hexyl- (Unlabeled Spectra & Constants). Retrieved from [2]

-

Pharmaffiliates. 2-Hexyl-1-decanol-d3 COA and Spectral Data. Retrieved from [2]

-

O'Lenick, A. J. A Review of Guerbet Chemistry. Journal of Surfactants and Detergents.[2][4] (Contextual grounding for Guerbet synthesis).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-Hexyl-1-decanol | C16H34O | CID 95337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives [mdpi.com]

- 4. chem.ualberta.ca [chem.ualberta.ca]

- 5. 2-Hexyl-1-decanol-d3 | TRC-H295712-50MG | LGC Standards [lgcstandards.com]

- 6. scbt.com [scbt.com]

Technical Guide: Metabolic Profiling of 2-Hexyldecanol Using Deuterated (d3) Tracers

The following technical guide details the metabolic pathways, experimental protocols, and analytical strategies for studying 2-hexyldecanol using deuterium-labeled (d3) tracers.

Executive Summary

2-Hexyldecanol (CAS 2425-77-6) is a C16 branched Guerbet alcohol widely used as a lipophilic excipient and chemical intermediate.[1] Unlike linear fatty alcohols, its

Chemical Identity & Tracer Rationale

The Substrate: 2-Hexyldecanol

-

Structure: A C16 alcohol comprising a C10 backbone (decanol) with a C6 branch (hexyl) at the C2 position.[1]

-

Key Property: The

-branch blocks the formation of the 3-ketoacyl-CoA intermediate required for standard

The Tracer: d3-2-Hexyldecanol

To accurately map the metabolic fate, a deuterium-labeled analog is required.[1]

-

Recommended Labeling: 2-(5,5,6,6,6-d5-hexyl)-1-decanol or a terminal methyl d3-label on the hexyl branch.

-

Rationale: Labeling the branch terminus distinguishes metabolic attack on the main chain (decyl) versus the side chain (hexyl). A d3 label provides a distinct M+3 mass shift in Mass Spectrometry, moving the analyte signal out of the interference window of naturally occurring C16 lipids.

Metabolic Pathways[2][3][4][5]

The metabolism of 2-hexyldecanol proceeds through three distinct phases.

Phase I: Alcohol Oxidation

Upon absorption, 2-hexyldecanol is rapidly oxidized by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) in the liver microsomes and cytosol.

-

Reaction: Alcohol (

) -

Product: 2-Hexyldecanoic acid .[1]

-

Kinetic Note: This step is generally fast and not rate-limiting.[1]

The -Oxidation Blockade & -Oxidation

Standard

-

Consequence: The molecule undergoes

-oxidation (Omega oxidation) catalyzed by CYP450 enzymes (specifically CYP4A and CYP4F subfamilies) in the endoplasmic reticulum. -

Mechanism: The terminal methyl group of the longer alkyl chain (the decyl backbone) is hydroxylated, then oxidized to a carboxyl group.

-

Result: Formation of a dicarboxylic acid (e.g., 2-hexyl-1,10-decanedioic acid).[1] This dicarboxylate can then be

-oxidized from the unbranched

Phase II: Conjugation

A significant fraction of the intermediate 2-hexyldecanoic acid is diverted to Phase II metabolism before oxidation.[1]

-

Enzyme: UDP-glucuronosyltransferase (UGT).[1]

-

Product: 2-Hexyldecanol-glucuronide (direct conjugation of parent) or 2-hexyldecanoic acid-glucuronide (acyl-glucuronide).[1]

-

Excretion: Due to the high molecular weight (>400 Da for conjugates), biliary excretion into feces is a major route, unlike shorter Guerbet alcohols (e.g., 2-ethylhexanol) which are largely urinary.

Experimental Protocol: d3-Tracer Workflow

Study Design

Objective: Determine the ratio of Glucuronidation vs. Oxidation. System: Male Sprague-Dawley Rats or Human Hepatocytes (in vitro).[1]

| Parameter | Specification |

| Test Article | 2-hexyldecanol-d3 ( >98% isotopic purity) |

| Vehicle | Corn oil (Oral gavage) or DMSO/Media (In vitro) |

| Dose | 100 mg/kg (In vivo) / 10-50 |

| Timepoints | 0.5, 1, 2, 4, 8, 24 hours post-dose |

| Matrices | Plasma, Urine, Feces (In vivo) / Media, Cell pellet (In vitro) |

Sample Preparation (Lipidomics Extraction)

Note: Guerbet alcohols are highly lipophilic (LogP ~7).[1] Standard protein precipitation is insufficient.

-

Lysis: Homogenize tissue/cells in PBS.[1]

-

Extraction: Perform a Folch Extraction (Chloroform:Methanol 2:1).

-

Step A: Add 2:1 CHCl3:MeOH to sample.[1] Vortex 1 min.

-

Step B: Add water (0.2x volume) to induce phase separation.[1] Centrifuge 3000g x 10 min.

-

Step C: Collect lower organic phase (contains parent alcohol and free acid metabolites).[1]

-

Step D: Collect upper aqueous phase (contains glucuronide conjugates).[1]

-

-

Derivatization (Optional but Recommended):

Analytical Method (LC-MS/MS)

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).[1]

-

Ionization: ESI Negative (for acids/conjugates), APCI Positive (for parent alcohol).[1]

-

Key Transitions (Theoretical for d3-labeled C16):

| Analyte | Label State | Precursor Ion (m/z) | Product Ion (m/z) | Interpretation |

| 2-Hexyldecanol | d0 (Endogenous) | 241.2 [M-H]- | Specific fragment | Baseline interference |

| 2-Hexyldecanol | d3 (Tracer) | 244.2 [M-H]- | d3-fragment | Exogenous Parent |

| 2-Hexyldecanoic Acid | d3 | 258.2 [M-H]- | 214.2 (Loss of CO2) | Primary Metabolite |

| 2-Hexyl-decanedioic acid | d3 | 288.2 [M-H]- | varies | |

| Glucuronide Conjugate | d3 | 433.2 [M-H]- | 257.2 (Aglycone) | Phase II Product |

Pathway Visualization

The following diagram illustrates the metabolic fate of d3-2-hexyldecanol, highlighting the blockade of beta-oxidation and the diversion to omega-oxidation and glucuronidation.

Caption: Figure 1. Metabolic pathway of d3-2-hexyldecanol. Note the blockade of beta-oxidation by the alpha-alkyl branch, forcing flux toward omega-oxidation and glucuronidation.

Experimental Workflow Diagram

This flow details the step-by-step execution of the tracer study.

Caption: Figure 2. End-to-end experimental workflow for d3-tracer analysis of Guerbet alcohols.

References

-

Albro, P. W. (1975).[1][2] The metabolism of 2-ethylhexanol in rats. Xenobiotica, 5(10), 625-636.[1][2] Link

-

Verhoeven, N. M., et al. (1998).[1] The metabolism of phytanic acid and pristanic acid in man. Journal of Inherited Metabolic Disease, 21, 697-728.[1] (Mechanistic reference for branched-chain fatty acid oxidation). Link

-

European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: 2-hexyldecan-1-ol.[1] (Toxicology and basic metabolism data). Link[1]

-

Kikuchi, M., et al. (2016).[1] Contribution of

-oxidation to fatty acid metabolism in liver.[1] Journal of Lipid Research, 57, 123-134.[1] Link -

CIR Expert Panel. (2013). Safety Assessment of Alkyl Ethylhexanoates and Guerbet Alcohols. International Journal of Toxicology. Link[1]

Sources

Technical Guide: Comparative Analysis of 2-Hexyl-1-decanol-d3 vs. Non-Labeled Standards

This technical guide details the critical operational and physicochemical differences between native 2-Hexyl-1-decanol and its deuterated analog (2-Hexyl-1-decanol-d3), specifically within the context of quantitative bioanalysis and formulation science.

Executive Summary

2-Hexyl-1-decanol (CAS: 2425-77-6), also known as Isofol 16 or Guerbet Alcohol C16 , is a branched fatty alcohol widely used as an emollient, solvent, and chemical intermediate.[1] In analytical workflows—particularly for lipidomics and pharmaceutical quality control—accurate quantification is often hindered by matrix effects and extraction variability.

The 2-Hexyl-1-decanol-d3 standard serves as a Stable Isotope Labeled (SIL) Internal Standard (IS). Unlike the non-labeled standard used for external calibration, the d3-analog is spiked into samples prior to processing. Its physicochemical behavior mimics the analyte almost perfectly, yet it remains spectrally distinct, allowing it to normalize errors derived from sample preparation and instrument drift.

Physicochemical & Isotopic Divergence

While the chemical reactivity of the labeled and non-labeled forms is identical for most practical purposes, subtle physical differences (Isotope Effects) dictate their behavior in high-resolution chromatography.

Structural Comparison[2][3]

-

Non-Labeled Standard (Native):

. Contains naturally occurring isotopes (mostly -

Labeled Standard (d3-IS):

. Three hydrogen atoms are replaced by deuterium (

Chromatographic Isotope Effect

A critical distinction for method development is the Retention Time Shift . Although they co-elute in low-resolution systems, high-efficiency columns often resolve them.

| System | Observation | Mechanism |

| GC-MS | d3 Elutes Earlier | The C-D bond is shorter and has a smaller molar volume than the C-H bond. This reduces the London dispersion forces (van der Waals interactions) with the stationary phase, slightly increasing volatility and reducing retention. |

| RP-HPLC | d3 Elutes Earlier | Deuteration reduces the lipophilicity of the molecule (lower hydrophobic interaction energy). In Reverse Phase (C18), the d3-analog interacts less strongly with the hydrophobic stationary phase than the native protium form. |

Expert Insight: In high-throughput assays, this separation is advantageous as it prevents "cross-talk" in MS detection windows, provided the integration software is set to expect a slight retention time offset (typically 0.05–0.2 minutes depending on column length).

Mass Spectrometry Characteristics

The primary utility of the d3-standard lies in its mass spectral distinctiveness.

Mass Shift & Ionization

-

Molecular Weight: Native (~242.44 Da) vs. d3 (~245.46 Da).

-

Quantification Ion (SIM/MRM):

-

Native: Target the molecular ion

or characteristic fragments (e.g., m/z 57, 85 for alkyl chains). -

d3-Standard: Target the equivalent ion shifted by +3 Da (e.g.,

).

-

-

Fragmentation: Fatty alcohols in Electron Impact (EI) often lose water (

).-

Native:

224 ( -

d3-IS:

227 (

-

Cross-Contribution (Crosstalk)

A +3 Da shift is generally sufficient to avoid interference from the natural isotopic envelope of the native analyte.

-

The M+1 (

) and M+2 ( -

Risk: If the concentration of the native analyte is extremely high (>1000x the IS), the "tail" of its isotopic distribution may interfere with the IS signal.

Experimental Workflow: Internal Standard Protocol

This protocol describes the correct integration of 2-Hexyl-1-decanol-d3 into a quantitative extraction workflow.

Reagent Preparation

-

IS Stock Solution: Dissolve 2-Hexyl-1-decanol-d3 in isopropanol or dichloromethane to 1 mg/mL. Store at -20°C.

-

Working IS Solution: Dilute Stock to 10 µg/mL in the extraction solvent (e.g., Hexane/MTBE).

Extraction & Spiking Logic

The IS must be added before any sample manipulation to correct for extraction efficiency.

Figure 1: Critical workflow for Internal Standard Normalization. Note that spiking occurs prior to extraction.

Quantification Formula

The concentration of the unknown native analyte (

Where

Comparative Data Summary

The following table summarizes the operational differences for laboratory personnel.

| Feature | Non-Labeled Standard (Native) | Deuterated Standard (d3-IS) |

| Role | Calibrant (External Curve) | Internal Reference (Correction) |

| Addition Point | Post-extraction (if external) | Pre-extraction (Mandatory) |

| Cost | Low | High (Custom Synthesis) |

| Retention Time (GC) | Reference ( | Slightly Earlier ( |

| Mass Target | M (or fragment) | M + 3 (or fragment + 3) |

| Matrix Correction | None (susceptible to suppression) | Full (corrects for suppression/loss) |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95337, 2-Hexyl-1-decanol. Retrieved from [Link]

-

Matyska, M. T., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect. Analytical Chemistry. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 1-Decanol, 2-hexyl- Mass Spectrum. Retrieved from [Link]

Sources

Methodological & Application

Application Note: LC-MS/MS Quantification of 2-Hexyl-1-decanol-d3

This Application Note is structured to guide researchers through the high-sensitivity quantification of 2-Hexyl-1-decanol (a branched Guerbet alcohol) and its deuterated internal standard 2-Hexyl-1-decanol-d3 .[1]

Unlike standard small molecules, long-chain branched fatty alcohols present unique ionization challenges in LC-MS/MS. This guide prioritizes Atmospheric Pressure Chemical Ionization (APCI) over Electrospray Ionization (ESI) to overcome the poor proton affinity of the native hydroxyl group, ensuring a robust and self-validating method.

Methodology: APCI-MS/MS (Direct Analysis) & Derivatization Options Analyte Class: Branched Fatty Alcohols (Guerbet Alcohols)[1]

Introduction & Mechanistic Insight

2-Hexyl-1-decanol (

The "Senior Scientist" Rationale: Why APCI?

-

The ESI Trap: Native fatty alcohols lack a basic nitrogen center for protonation (

) and are too weak to form stable deprotonated ions ( -

The APCI Solution: APCI utilizes a corona discharge to ionize the solvent, which then transfers charge to the analyte via gas-phase chemical reactions.[2] For fatty alcohols, this energetic process typically induces In-Source Water Loss , generating a stable carbocation

.[1] -

Target Ion Strategy: Instead of hunting for the elusive molecular ion (243.4), this method targets the dehydrated carbocation (m/z 225.3) as the effective precursor. This approach dramatically improves sensitivity and linearity.[1]

Transition Parameters (MRM)

The following parameters are designed for Positive Mode APCI . Note: Collision Energies (CE) are estimated starting points.[1] Fine-tuning ±5 eV is recommended during system suitability testing.

Table 1: Primary & Secondary MRM Transitions

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | CE (eV) | Type | Rationale |

| 2-Hexyl-1-decanol | 225.3 | 57.1 | 50 | 20 | Quant | High intensity alkyl fragment.[1] |

| 225.3 | 71.1 | 50 | 18 | Qual | Confirmation fragment.[1] | |

| 225.3 | 85.1 | 50 | 18 | Qual | Hexyl chain cleavage. | |

| 2-Hexyl-1-decanol-d3 | 228.3 | 57.1 | 50 | 20 | Quant * | See Note A below.[1] |

| (Internal Standard) | 228.3 | 60.1 | 50 | 20 | Alt Quant | If label is retained in fragment.[1] |

Note A (Isotope Specificity): The position of the deuterium label (d3) dictates the Q3 fragment.

-

If d3 is on the terminal methyl of the decyl chain (common in synthesis), short alkyl fragments (like

) may originate from the unlabeled hexyl branch, resulting in a non-shifted 57.1 fragment. -

Validation Step: During setup, perform a Product Ion Scan of the d3 standard.[1] If 57.1 is dominant, use it.[1] If 60.1 (shifted) is observed, use 60.1 to eliminate cross-talk.

Experimental Protocol

Reagents & Standards

-

Analyte: 2-Hexyl-1-decanol (Reference Standard, >98%).[1]

-

Internal Standard: 2-Hexyl-1-decanol-d3 (e.g., TRC-H295712).[1][3]

-

Solvents: LC-MS Grade Methanol, Isopropanol (IPA), Water, Formic Acid.[1]

Sample Preparation (Liquid-Liquid Extraction)

Fatty alcohols are highly non-polar.[1] Protein precipitation is insufficient; LLE is required to remove salts and proteins.[1]

-

Aliquot: Transfer 100 µL of sample (plasma/media) to a glass tube.

-

Spike: Add 10 µL of Internal Standard solution (1 µg/mL in Methanol).

-

Extract: Add 600 µL of MTBE (Methyl tert-butyl ether) or Hexane.

-

Agitate: Vortex vigorously for 2 minutes.

-

Separate: Centrifuge at 4,000 x g for 5 minutes.

-

Transfer: Transfer the upper organic layer to a clean glass vial.

-

Dry: Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitute: Dissolve residue in 100 µL of 90% Methanol / 10% Water .

-

Critical: High organic content is needed to keep the fatty alcohol in solution.[1]

-

LC-MS/MS Conditions

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495).[1]

-

Source: APCI (Positive Mode).[1]

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Why? Short, sub-2-micron columns allow fast runs with high resolution for lipophilic compounds.[1]

-

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Methanol:Isopropanol (80:20 v/v) + 0.1% Formic Acid.[1]

-

Expert Tip: Adding IPA improves the solubility of long-chain alcohols and enhances ionization in APCI.[1]

-

Gradient Table:

| Time (min) | % B | Flow (mL/min) | Comment |

|---|---|---|---|

| 0.0 | 70 | 0.4 | Initial loading |

| 1.0 | 70 | 0.4 | Hold |

| 4.0 | 98 | 0.4 | Elution of Analyte |

| 6.0 | 98 | 0.4 | Column Wash |

| 6.1 | 70 | 0.4 | Re-equilibration |

| 8.0 | 70 | 0.4 | End |

Method Logic & Visualization

The following diagram illustrates the ionization and fragmentation logic, ensuring the user understands what they are measuring.

Caption: Workflow for 2-Hexyl-1-decanol analysis showing the critical in-source dehydration step characteristic of APCI.

Troubleshooting & Validation (Self-Validating Systems)

To ensure the data is trustworthy (E-E-A-T), implement these checks:

-

Linearity Check: The dehydration reaction in APCI can be concentration-dependent.[1] Ensure

over the range of 1 ng/mL to 1000 ng/mL.[1] If saturation occurs early, increase the source gas flow.[1] -

Isobaric Interference: 2-Hexyl-1-decanol is an isomer of Cetyl Alcohol (C16 linear).[1]

-

Carryover: Lipophilic compounds stick to tubing.[1]

-

Protocol: Include a "Needle Wash" step with 100% Isopropanol between injections.[1]

-

Alternative: Derivatization (High Sensitivity)

If the APCI limit of detection (LOD) is insufficient (< 1 ng/mL required), derivatize with Picolinic Acid or Dansyl Chloride .

-

Mechanism: Adds a nitrogenous base, enabling high-sensitivity ESI+ detection.[1]

-

Precursor:

. -

Reference: See Li et al.[1] for fatty alcohol derivatization protocols.[1][4]

References

-

PubChem. (2025).[1] 2-Hexyl-1-decanol Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

-

Cai, Y., et al. (2023).[1] Comparison of ESI and APCI for Lipid Analysis. Journal of Chromatography A. (Contextual grounding on ionization choice).

-

US EPA. (2013).[1] Rapid LC-MS/MS Method for Alcohol Ethoxylates. (Demonstrates fatty alcohol analysis challenges). Retrieved from [Link][1]

Sources

- 1. 2-Hexyl-1-decanol | C16H34O | CID 95337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]

- 3. 2-Hexyl-1-decanol-d3 | TRC-H295712-50MG | LGC Standards [lgcstandards.com]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Resolving peak tailing issues for deuterated fatty alcohols in GC

Technical Support Center: Gas Chromatography of Deuterated Fatty Alcohols

-

Ticket ID: #GC-DFA-OPT

-

Subject: Resolution of Peak Tailing & Isotopic Separation Issues

-

Assigned Specialist: Senior Application Scientist

Executive Summary

Analyzing deuterated fatty alcohols (e.g., d-C16:0-OH, d-C18:0-OH) presents a dual challenge: chemical activity and isotopic resolution . The hydroxyl (-OH) group is highly prone to hydrogen bonding with active silanols in the flow path, causing severe peak tailing.[1] This tailing is not merely cosmetic; it compromises the critical separation between the deuterated internal standard (IS) and the native analyte, particularly when the "inverse isotope effect" causes the deuterated analog to elute just seconds before the native compound.

This guide replaces "trial and error" with deterministic chemistry.

Module 1: The Chemistry of Tailing (Root Cause Analysis)

Q: Why do my fatty alcohols tail while my alkanes look perfect on the same column?

A: This is a classic "Active Site" interaction. Unlike alkanes, fatty alcohols possess a polar hydroxyl head group.

-

The Mechanism: Fused silica liners and column stationary phases contain free silanol groups (Si-OH).[2]

-

The Interaction: The -OH of your fatty alcohol donates a hydrogen bond to the Si-OH of the system.[1]

-

The Result: This secondary interaction delays a fraction of the analyte molecules, causing them to elute slower than the main band. This manifests as a "tail."[1][2][3][4]

Q: How does this affect my Deuterated Internal Standard (IS)? A: On non-polar columns (e.g., 5%-phenyl), deuterated isotopologues typically elute slightly earlier than their protium counterparts (Inverse Isotope Effect). If your deuterated peak tails, the "tail" will bleed directly into the integration window of the native analyte, artificially inflating the analyte's area count and ruining quantitation.

Visualizing the Problem vs. Solution:

Figure 1: Mechanism of hydroxyl-silanol interaction causing tailing, contrasted with the derivatization solution.

Module 2: The "Gold Standard" Solution (Derivatization)

Q: Can I fix this without derivatization? A: You can use high-polarity WAX columns (PEG phase) to mask the effect, but for robust quantification of deuterated standards, Derivatization is the authoritative solution. It replaces the active hydrogen on the -OH group with a trimethylsilyl (TMS) group, rendering the molecule inert and volatile.

Protocol: Silylation of Fatty Alcohols Reagents: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

| Step | Action | Technical Rationale |

| 1 | Dry Sample | Ensure fatty alcohol extract is completely water-free (evaporate under N2). |

| 2 | Reagent Add | Add 50 µL Pyridine + 50 µL BSTFA (with 1% TMCS). |

| 3 | Incubate | Heat at 60°C for 30 minutes . |

| 4 | Dilute | Dilute with dry Hexane or Isooctane. |

| 5 | Inject | Inject 1 µL (Split or Splitless). |

Module 3: Hardware Optimization (The Flow Path)

If you cannot derivatize (e.g., downstream compatibility issues), you must rigorously deactivate the flow path.[5]

Q: Which inlet liner should I use for underivatized fatty alcohols? A: Never use standard glass wool liners. The surface area of the wool is a "silanol forest."

-

Recommendation: Use an Ultra-Inert (UI) Splitless Liner with a single taper and deactivated glass wool (if necessary for vaporization) or a cyclo-double taper liner.

-

Why: The UI deactivation process chemically caps the silanols. The taper directs flow onto the column, minimizing contact with the hot metal seal at the base of the injector.

Q: I trimmed the column, but the tailing persists. Why? A: You likely didn't remove enough, or the contamination is in the detector.

-

The "Guard Column" Strategy: Install a 5-meter deactivated fused silica guard column (retention gap) between the inlet and the analytical column.

-

Benefit: Non-volatile "gunk" accumulates in the guard column. When tailing begins, you trim or replace the cheap guard column, protecting the expensive analytical column.

Module 4: Column Selection & Isotopic Separation

Q: My Deuterated (D) and Protium (H) peaks are merging. How do I separate them? A: Separation of isotopologues relies on the "Inverse Isotope Effect." Deuterated compounds have slightly lower molar volumes and weaker dispersion forces, causing them to elute earlier on non-polar phases.

Comparison of Stationary Phases:

| Column Phase | Type | Suitability for D-Fatty Alcohols | Tailing Risk (Underivatized) | Separation of D vs H |

| 5% Phenyl (e.g., DB-5ms) | Non-Polar | Excellent (if derivatized) | High | Good (Sharp peaks aid resolution) |

| 100% PDMS (e.g., DB-1) | Non-Polar | Good | High | Moderate |

| WAX (PEG) | Polar | Good (Underivatized) | Low | Poor (Broad peaks mask small isotope shifts) |

| Cyanopropyl (e.g., DB-23) | Mid-Polar | Poor | Moderate | Variable |

Critical Insight: To separate D-analogs from H-analogs, peak sharpness is more important than phase selectivity. A sharp, derivatized peak on a 5ms column will often show baseline separation between d-C16 and h-C16, whereas a broader peak on a WAX column will result in co-elution.

Module 5: Troubleshooting Decision Tree

Scenario: You see a tailing peak for your Deuterated Standard.

Figure 2: Step-by-step troubleshooting logic for isolating the source of peak tailing.

References

-

Orata, F. (2012). "Derivatization Reactions and Reagents for Gas Chromatography Analysis." IntechOpen.

- Schumacher, K., et al. (2011). "Separation of deuterated and non-deuterated fatty acids by GC-MS." Journal of Chromatography B. (Demonstrates the inverse isotope effect on non-polar columns).

-

Agilent Technologies. (2020). "GC Column Selection Guide: Optimizing Separation of Polar Compounds."

-

Restek Corporation. (2023). "Guide to Inlet Liner Selection and Deactivation."

-

Sigma-Aldrich. (2024). "Silylation Reagents for GC: BSTFA and MSTFA Protocols."

Sources

Technical Guide: Minimizing Deuterium Exchange in 2-Hexyl-1-decanol-d3

This is a technical support guide designed for researchers and analytical scientists working with 2-Hexyl-1-decanol-d3 . It addresses the specific challenges of maintaining isotopic integrity during storage, sample preparation, and instrumental analysis.

Core Principle: The "Exchange" Mechanisms

Before implementing a protocol, you must diagnose the type of "exchange" threatening your sample. For 2-Hexyl-1-decanol-d3, signal loss or mass shift occurs via three distinct mechanisms depending on the position of the deuterium label.

The Three Tiers of Deuterium Instability

| Exchange Type | Mechanism | Critical Risk Zone | Prevention Strategy |

| Type I: Labile Proton Exchange | Rapid H/D swapping with solvent protons. | Hydroxyl Group (-OD) | Use strictly aprotic solvents; derivatize immediately. |

| Type II: Metabolic Loss | Enzymatic oxidation (CYP450) removing alpha-deuteriums. | Alpha-Carbon (-CD₂-) | Use metabolic inhibitors; monitor acid metabolite. |

| Type III: In-Source Scrambling | High-energy proton transfer during ionization (APC/ESI). | Gas Phase Ions | Optimize source temperature and flow rates. |

Critical Diagnostic: Check your Certificate of Analysis (CoA).

If your label is -OD (Hydroxyl-d1), it is chemically unstable in water/methanol.

If your label is -CD₂- (Alpha-d2) or -CD₃ (Methyl-d3), it is chemically stable but potentially metabolically labile.

Experimental Workflow & Visualization

The following diagram illustrates the "Chain of Custody" for deuterium integrity, highlighting critical control points (CCPs) where exchange is most likely to occur.

Caption: Figure 1. Isotopic Integrity Workflow. Yellow nodes indicate Critical Control Points (CCPs) where solvent interaction or pH can induce exchange.

Detailed Protocols

Module A: Storage & Stock Preparation

Objective: Prevent atmospheric moisture exchange and degradation.

-

Solvent Selection: Dissolve the neat 2-Hexyl-1-decanol-d3 in Dichloromethane (DCM) , Ethyl Acetate , or DMSO-d6 .

-

Avoid: Methanol or Ethanol for long-term storage, as trace acidity can catalyze slow exchange even on carbon-bound deuteriums over months.

-

-

Headspace Control: Flush vials with dry Argon or Nitrogen gas immediately after use.

-

Container: Use amber borosilicate glass with PTFE-lined caps. Plastic containers can leach plasticizers that mimic the Guerbet alcohol structure in MS spectra.

Module B: Sample Preparation (The "Danger Zone")

Issue: Most exchange happens here during extraction or dilution.

Q: Can I use water/acetonitrile mixtures?

-

A: Yes, IF the label is on the Carbon backbone (C-D).

-

A: NO, IF the label is on the Oxygen (-OD). The deuterium will exchange with water instantly (

).

Protocol for Minimizing Back-Exchange (LC-MS):

-

pH Control: Maintain neutral pH (6.5–7.5). Acidic conditions (

) catalyze enolization-like mechanisms that can scramble alpha-protons/deuteriums. -

Rapid Workup: If using Liquid-Liquid Extraction (LLE), minimize the time the organic phase sits in contact with the aqueous phase.

-

Derivatization (Recommended for GC-MS):

Module C: Instrumental Analysis (LC-MS/GC-MS)

Issue: In-source H/D scrambling removes the label before detection.

Troubleshooting Guide:

| Symptom | Probable Cause | Corrective Action |

|---|---|---|

| Signal Split (M+3 & M+2) | In-source fragmentation (Loss of H/D). | Lower the Source Temperature and Cone Voltage . |

| Gradual Loss of Signal | Deuterium exchanging with mobile phase. | Switch to aprotic mobile phases (e.g., Normal Phase LC) or increase flow rate to reduce residence time. |

| Non-Linear Calibration | IS is not equilibrating with the matrix. | Add IS after protein precipitation to match the matrix solvent composition. |

Frequently Asked Questions (FAQs)

Q1: My 2-Hexyl-1-decanol-d3 signal is shifting to d2 and d0 over time. Why? A: This is likely Metabolic Oxidation or Chemical Degradation , not simple exchange.

-

Explanation: 2-Hexyl-1-decanol is oxidized to 2-hexyl-decanoic acid. If your d3 label is on the alpha-carbon (the -CH2-OH group), oxidation removes two deuterium atoms.

-

Solution: Use a metabolic inhibitor (e.g., 4-Methylpyrazole) in your incubation to block Alcohol Dehydrogenase (ADH) activity.

Q2: Can I use D2O in my mobile phase to preserve the label? A: This is only necessary if your label is on the hydroxyl group (-OD). For carbon-labeled standards, D2O is expensive and unnecessary. However, using D2O can shift the background noise, potentially improving S/N ratios.

Q3: Is the d3 label stable at high pH?

A: Generally, yes. Unlike ketones or aldehydes, alcohols do not have acidic alpha-protons that exchange easily under basic conditions. However, extreme base (

References & Validation

-

Guerbet Alcohol Structure & Stability:

-

Source: O'Lenick, A. J. (2001). "Guerbet Alcohols." Journal of Surfactants and Detergents.

-

Relevance: Establishes the branched structure stability of 2-Hexyl-1-decanol.

-

-

Deuterium Exchange Mechanisms in MS:

-

Internal Standard Handling:

-

Source: FDA Bioanalytical Method Validation Guidance (2018).

-

Relevance: Regulatory standards for IS stability and cross-talk.

-

-

Alpha-Deuteration & Metabolic Stability:

-

Source: Shao, L., et al. (2010). "The kinetic isotope effect in the metabolism of deuterated drugs." Drug Metabolism and Disposition.

-

Relevance: Explains the loss of alpha-deuteriums during oxidation.

-

Sources

- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 5. 2-Hexyl-1-decanol 97 2425-77-6 [sigmaaldrich.com]

Optimizing ionization energy for 2-Hexyl-1-decanol-d3 in mass spec

As a Senior Application Scientist, I understand that achieving robust and reproducible ionization for challenging molecules is paramount to the success of your research. This guide is designed to provide you with a comprehensive technical resource for optimizing the mass spectrometric analysis of 2-Hexyl-1-decanol-d3, a long-chain branched alcohol often used as an internal standard in drug development and research.

We will move beyond simple procedural lists to explore the underlying scientific principles, empowering you to troubleshoot effectively and adapt these methodologies to your specific instrumentation and experimental goals.

Section 1: Understanding Your Analyte: The Key to Successful Ionization

Before diving into instrument parameters, it's crucial to understand the physicochemical properties of 2-Hexyl-1-decanol. This molecule (Molecular Formula: C₁₆H₃₄O, Molecular Weight of non-deuterated form: ~242.44 g/mol ) presents a distinct analytical challenge.[1][2] It possesses a long, nonpolar sixteen-carbon backbone, making it largely hydrophobic. Its only polar feature is the primary hydroxyl (-OH) group, which is the target for ionization.

This dual nature—a small polar head on a large nonpolar body—is the primary reason it can be difficult to ionize efficiently. Techniques that excel with highly polar compounds may struggle, while those for purely nonpolar compounds might not be optimal. The key is to select and tune an ionization source that balances the need to handle a less polar molecule while still taking advantage of the proton-accepting hydroxyl group.

Section 2: Ionization Strategy: Frequently Asked Questions

Q1: Which ionization source is better for 2-Hexyl-1-decanol-d3: ESI or APCI?

A1: For a molecule like 2-Hexyl-1-decanol-d3, Atmospheric Pressure Chemical Ionization (APCI) is generally the more robust and sensitive choice.

-

Expertise & Causality: Electrospray Ionization (ESI) is most effective for polar to highly polar compounds that are already ionized or can be easily ionized in the liquid phase.[3] 2-Hexyl-1-decanol's long hydrocarbon chain gives it low polarity, making it difficult to generate charged droplets efficiently in ESI. APCI, conversely, is well-suited for moderately polar to nonpolar compounds.[3][4] It utilizes a high-temperature nebulizer to volatilize the analyte before ionization. A corona discharge then creates reactant ions from the solvent vapor, which efficiently transfer a proton to the analyte in the gas phase.[4][5] This gas-phase mechanism bypasses the challenges of solvating a low-polarity molecule, making APCI the superior starting point.

Q2: I have to use an ESI source. What are my chances of success and how can I improve them?

A2: While challenging, it is not impossible. Success with ESI depends on enhancing the formation of ions in the liquid phase. Your primary goal is to promote the formation of either the protonated molecule [M+H]⁺ or, more likely, an adduct.

-

Trustworthiness through Chemistry: The hydroxyl group is not basic enough to be readily protonated in typical reversed-phase solvents. Therefore, you must assist the process. The most reliable strategy is to promote the formation of adducts. By adding an electrolyte like ammonium formate or sodium acetate to your mobile phase at a low concentration (e.g., 1-5 mM), you can encourage the formation of [M+NH₄]⁺ or [M+Na]⁺ ions, respectively. These adducts are often more stable and produce a stronger signal than the protonated molecule for weakly basic compounds.

Q3: Why is my molecular ion peak ([M+H]⁺) weak or absent, even with APCI?

A3: This is a classic issue with alcohols in mass spectrometry and is typically due to in-source fragmentation.[6][7] Alcohols readily undergo two main fragmentation pathways:

-

Dehydration: The loss of a water molecule (18 Da) is a very common fragmentation pathway for alcohols, resulting in a prominent [M+H-H₂O]⁺ ion.[8][9]

-

Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group.[8][9] This fragmentation is driven by the formation of a resonance-stabilized oxonium ion.

-

Expertise & Control: This fragmentation often occurs within the ion source itself, in the region between the atmospheric pressure source and the vacuum of the mass analyzer.[10] The kinetic energy of the ions in this region is controlled by a voltage potential, commonly referred to as the "cone voltage" or "fragmentor voltage." A high cone voltage will increase collisions with gas molecules and promote fragmentation. To preserve your molecular ion, you must reduce the cone/fragmentor voltage . This is the single most critical parameter for minimizing in-source fragmentation and maximizing the abundance of your target ion.[11]

Section 3: Troubleshooting Workflow

If you are experiencing low or no signal for 2-Hexyl-1-decanol-d3, the following workflow can help you systematically diagnose and solve the issue.

Caption: Troubleshooting workflow for 2-Hexyl-1-decanol-d3 signal.

Section 4: Experimental Protocols

These protocols provide a logical, step-by-step process for optimizing your signal. They are designed to be self-validating; each step should produce a measurable change in signal intensity or quality.

Protocol 1: Optimization of APCI Source (Recommended)

This protocol assumes your analyte is being infused or delivered via an LC system with a suitable mobile phase (e.g., 80:20 Methanol:Water).

-

Initial Setup:

-

Set the mass spectrometer to monitor for the protonated molecule [M+H]⁺ of 2-Hexyl-1-decanol-d3.

-

Set the corona discharge current to a moderate value (e.g., 4 µA).

-

Set the cone/fragmentor voltage to a low initial value (e.g., 15 V).

-

Set the nebulizer gas to a typical value for your flow rate.

-

-

Vaporizer Temperature Optimization:

-

Begin infusing your analyte solution.

-

Start with the vaporizer temperature at 300°C.

-

Increase the temperature in 25°C increments, allowing the signal to stabilize at each step.

-

Causality: The goal is to find the minimum temperature required for complete vaporization, which maximizes the amount of analyte reaching the corona discharge. Excessive heat can cause thermal degradation, so watch for a plateau or decrease in signal intensity. Record the temperature that provides the maximum signal for the [M+H]⁺ ion.

-

-

Corona Current Optimization:

-

Set the vaporizer temperature to the optimum value found in the previous step.

-

Vary the corona discharge current from 1 µA to 10 µA.

-

Causality: The corona current controls the density of reactant ions. Too little current results in inefficient ionization. Too much can lead to instability or source contamination. There is typically a "sweet spot" that provides the best signal-to-noise ratio.

-

-

Cone/Fragmentor Voltage Tuning (Critical Step):

-

Set all other parameters to their optimized values.

-

Monitor both the molecular ion [M+H]⁺ and the dehydrated fragment [M+H-H₂O]⁺.

-

Increase the cone voltage from its low starting point (e.g., 10 V) in 5 V increments up to ~60 V.

-

Self-Validation: You should observe the intensity of the [M+H]⁺ ion decrease while the intensity of the [M+H-H₂O]⁺ ion increases. This confirms that you are controlling the in-source fragmentation process. For quantitative analysis, select the voltage that provides the highest absolute intensity for your chosen precursor ion (usually [M+H]⁺).

-

Protocol 2: Optimization of ESI Source (Alternative)

-

Mobile Phase Modification:

-

Prepare your mobile phase with an adduct-forming salt. For positive ion mode, 5 mM ammonium formate is an excellent choice.

-

Causality: Normal phase solvents like hexane are unsuitable for ESI.[11] Reversed-phase solvents (water, acetonitrile, methanol) are required to support ions in solution.[11] The ammonium salt provides a plentiful source of NH₄⁺ ions to form stable [M+NH₄]⁺ adducts, which are more readily formed and detected than [M+H]⁺ for this molecule.

-

-

Source Parameter Tuning:

-

Set the mass spectrometer to monitor for the [M+NH₄]⁺ adduct.

-

Optimize sprayer voltage, nebulizing gas pressure, and drying gas temperature as you would for a typical ESI experiment. Solvents with low surface tension, like methanol, generally allow for more stable spray at lower voltages.[11]

-

Pay close attention to the cone/fragmentor voltage as described in the APCI protocol to minimize fragmentation of your adduct ion.

-

Section 5: Data Summary: Recommended Starting Parameters

This table provides recommended starting points for your optimization experiments. Note that optimal values are instrument-dependent.

| Parameter | APCI Recommendation | ESI Recommendation | Rationale |

| Monitored Ion | [M+H]⁺ | [M+NH₄]⁺ | APCI favors protonation; ESI requires adduct formation for this molecule. |

| Vaporizer Temp. | 350 - 450 °C | N/A | Ensures complete volatilization of the low-volatility analyte. |

| Corona Current | 3 - 5 µA | N/A | Balances ionization efficiency with source stability. |

| Mobile Phase Additive | Not required | 1-5 mM Ammonium Formate | Essential for forming a stable, detectable ion in the ESI droplet. |

| Cone/Fragmentor Voltage | 15 - 25 V | 20 - 30 V | Low voltage is critical to minimize dehydration and preserve the molecular/adduct ion.[11] |

| Nebulizer Gas | Medium Setting | High Setting | Assists in desolvation and droplet formation. |

| Drying Gas Flow/Temp | High / ~300 °C | High / 300-350 °C | Aids in desolvation and evaporation of the solvent. |

References

-

Organic Chemistry | OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

AxisPharm. Electrospray and APCI Mass Analysis. Retrieved from [Link]

-

I-Hsuan, C. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. Atmospheric-pressure chemical ionization. Retrieved from [Link]

-

Chemistry Steps. Mass Spectrometry of Alcohols. Retrieved from [Link]

-

Taylor & Francis. APCI – Knowledge and References. Retrieved from [Link]

-

Element Lab Solutions. (2021, March 23). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

-

The Good Scents Company. 2-hexyl decan-1-ol. Retrieved from [Link]

-

JoVE. Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hexyl-1-decanol. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. 1-Decanol, 2-hexyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Chemical Society Reviews, 42(12), 5392-5409. Retrieved from [Link]

-

Lee, H., et al. (2020). Characterization of Spray Modes and Factors Affecting the Ionization Efficiency of Paper Spray Ionization. Journal of Analytical Science and Technology, 11(1), 2. Retrieved from [Link]

-

MtoZ Biolabs. What Factors Affect the Sensitivity of a Mass Spectrometer. Retrieved from [Link]

-

Le, T. T., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 90(20), 12135-12143. Retrieved from [Link]

Sources

- 1. 2-Hexyl-1-decanol | C16H34O | CID 95337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Decanol, 2-hexyl- [webbook.nist.gov]

- 3. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 6. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 9. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. elementlabsolutions.com [elementlabsolutions.com]

Technical Support Center: High-Sensitivity Assays for 2-Hexyldecanol

Welcome to the Advanced Applications Support Hub. Ticket ID: LOD-OPT-2HD Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Subject: Strategies for Improving Limit of Detection (LOD) in 2-Hexyldecanol Analysis

Executive Summary: The Analyte Challenge

2-Hexyldecanol (CAS: 2425-77-6) is a Guerbet alcohol (

-

Steric Hindrance: The branching adjacent to the hydroxyl group slows down derivatization kinetics compared to linear analogues like cetyl alcohol.

-

Low Volatility & Ionization: With a boiling point of ~304°C and poor proton affinity, it exhibits low sensitivity in standard GC-FID and ESI-MS workflows.

To push LODs from the microgram (

Module 1: Sample Preparation (The Foundation)

Q: I am seeing high background noise obscuring my low-level peaks. How do I clean up the matrix?

A: Direct injection is the enemy of low LODs. For 2-hexyldecanol, you must isolate the lipid fraction while removing interfering proteins and salts.

Protocol: Liquid-Liquid Extraction (LLE) with Enrichment

Rationale: 2-Hexyldecanol is highly lipophilic (LogP ~6.8). We use this to our advantage.

-

Sample Aliquot: Take 500

of sample (plasma/formulation). -

Internal Standard Spike: Add 50

of 1-Nonadecanol (-

Why? A linear odd-chain alcohol acts as a recovery check. Do not use 2-octyldodecanol as it may co-elute or be present in the sample.

-

-

Extraction: Add 1.5 mL of Chloroform:Methanol (2:1 v/v) . Vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

-

Collection: Transfer the lower organic layer to a borosilicate glass vial.

-

Concentration (Critical Step): Evaporate to dryness under a gentle stream of Nitrogen (

) at 40°C. Reconstitute in 100-

Result: This provides a 5x enrichment factor , instantly lowering your theoretical LOD.

-

Module 2: Derivatization (The Amplifier)

Q: My GC peaks are tailing, and sensitivity is poor. Is derivatization necessary?

A: Absolutely. The hydroxyl group of 2-hexyldecanol hydrogen bonds with active sites in the GC liner, causing tailing and irreversible adsorption. Derivatization caps this group, improving peak shape and increasing mass spectral response.

Protocol: Silylation for GC-MS (Optimized for Steric Hindrance)

Standard silylation protocols (15 min) are often insufficient for branched Guerbet alcohols.

-

Reagent: Use BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

Reaction: Add 50

reagent to the dry residue from Module 1. -

Incubation: Heat at 70°C for 45 minutes .

-

Expert Note: The standard 60°C/15min protocol yields incomplete derivatization for 2-hexyldecanol due to the steric bulk of the hexyl branch shielding the oxygen. The extended time/temp ensures 100% conversion to the TMS-ether.

-

-

Cool & Dilute: Cool to room temp; dilute with 50

anhydrous hexane before injection.

Module 3: Instrumental Parameters (The Filter)

Q: Which MS mode should I use to achieve ng/mL sensitivity?

A: Switch from Full Scan to Selected Ion Monitoring (SIM) . In Full Scan, the detector wastes time looking for ions that aren't there. SIM focuses 100% of the duty cycle on specific fragments of 2-hexyldecanol-TMS.

GC-MS SIM Parameters

| Parameter | Setting | Rationale |

| Inlet Temp | 280°C | High BP requires high inlet temp to prevent condensation. |

| Injection | Splitless (1 min purge) | Maximizes sample transfer to column. |

| Column | DB-5ms UI (30m x 0.25mm) | Low-bleed phase essential for trace analysis. |

| Target Ion (Quant) | m/z 299 | The |

| Qualifier Ions | m/z 75, 83 | Characteristic TMS fragment (75) and hydrocarbon backbone (83). |

Note: Always run a full scan first to determine the exact fragmentation pattern of your specific derivative in your system, as source temperature can affect ion ratios.

Module 4: Visualization & Logic

Workflow Diagram: From Sample to Signal

Caption: Optimized workflow for trace analysis of 2-hexyldecanol highlighting the critical enrichment and derivatization steps.

Troubleshooting Logic Tree

Q: I followed the protocol, but I still have issues. Where do I look?

Caption: Diagnostic logic for resolving common sensitivity and peak shape issues in Guerbet alcohol assays.

Module 5: Alternative LC-MS/MS Approach

Q: I don't have a GC-MS. Can I use LC-MS?

A: Yes, but ESI sensitivity for native fatty alcohols is extremely poor. You must use Atmospheric Pressure Chemical Ionization (APCI) or derivatize to add a permanent charge.

-

Recommended Derivatization: Esterification with 3,5-dinitrobenzoyl chloride .

-

Mechanism: Adds a UV-active chromophore and an electron-withdrawing group that enhances ionization in negative mode MS.

-

LOD Comparison:

-

GC-MS (SIM): ~1-5 ng/mL (Gold Standard)

-

LC-MS (Native): ~500-1000 ng/mL (Poor)

-

LC-MS (Derivatized): ~10-50 ng/mL (Acceptable)

-

References

-

PubChem. (2025).[1][2] 2-Hexyl-1-decanol (Compound Summary).[3] National Library of Medicine. [Link]

-

Rahman, M. et al. (2021). Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols. Frontiers in Chemistry. [Link]

-

Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis.[Link]

-

Organomation. (2024). Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry.[Link]

Sources

Technical Support Guide: Solubilizing 2-Hexyl-1-decanol-d3 in Aqueous Buffers

Introduction: The "Invisible" Precipitate

Working with 2-Hexyl-1-decanol-d3 (Isohexadecanol-d3) presents a unique challenge compared to standard linear fatty alcohols. As a Guerbet alcohol , its branched structure (C10 backbone with a C6 branch) disrupts crystal packing, keeping it liquid at sub-zero temperatures (MP ~ -20°C).

The Trap: Because it is a liquid at room temperature, it does not precipitate as visible crystalline flakes when it crashes out of an aqueous solution. Instead, it "oils out," forming microscopic emulsions that adhere to plasticware or float on the surface, often undetected until mass spectrometry (MS) data shows poor recovery or high variance.

This guide provides validated protocols to solubilize this lipophilic tracer (LogP ~6.8) for biological and analytical applications.

Module 1: The Chemistry of Insolubility

To solve the solubility problem, we must understand the intermolecular forces at play.

| Property | Value | Implication for Solubilization |

| Molecular Structure | Branched C16 (Guerbet) | Steric hindrance prevents tight packing; remains liquid.[1] |

| LogP (Octanol/Water) | ~6.8 (Est.) | Highly lipophilic. Will partition into any available lipid bilayer or plastic surface immediately upon aqueous exposure. |

| Water Solubility | < 0.2 mg/L | Practically insoluble.[][3] Direct addition to buffer results in immediate phase separation. |

| Critical Micelle Conc. | Very Low | Forms aggregates at nanomolar concentrations without stabilizing agents. |

Visualization: The Phase Separation Mechanism

The following diagram illustrates why direct addition fails and how carrier systems stabilize the molecule.

Figure 1: Mechanism of "oiling out" vs. carrier stabilization. Direct addition leads to wall adsorption due to the hydrophobic effect.

Module 2: Troubleshooting Workflow (Decision Matrix)

Select your protocol based on your downstream application. Do not use surfactants (Method B) if you are performing Mass Spectrometry, as they suppress ionization.

Figure 2: Decision matrix for selecting the appropriate solubilization protocol.

Module 3: Detailed Protocols

Method A: BSA Conjugation (Physiological Mimic)

Best for: Cell culture, metabolic tracing, uptake studies. Why: Fatty alcohols bind to albumin similarly to fatty acids. This mimics natural transport in blood/media.

Reagents:

-

Fatty Acid-Free BSA (Bovine Serum Albumin).[4]

-

Ethanol (Absolute).

-

PBS (Phosphate Buffered Saline), pre-warmed to 37°C.

Protocol:

-

Prepare Stock: Dissolve 2-Hexyl-1-decanol-d3 in ethanol to 100 mM .

-

Prepare Carrier: Dissolve BSA in PBS to make a 10% (w/v) solution. Filter sterilize (0.22 µm).

-

The Conjugation (Critical Step):

-

While vortexing the BSA solution vigorously, add the ethanolic stock dropwise .

-

Ratio: Do not exceed 1% v/v ethanol final concentration.

-

Target: A molar ratio of roughly 2:1 to 4:1 (Lipid:BSA).

-

-

Incubation: Incubate at 37°C for 30 minutes with gentle shaking to allow the lipid to enter the BSA hydrophobic pockets.

-

Validation: The solution should remain clear. If cloudy, the conjugation failed (likely added too fast).

Method B: Cyclodextrin Complexation (High Stability)

Best for: Enzyme assays, long-term storage of aqueous stocks. Why: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "donut" around the hydrophobic alkyl chain, rendering it water-soluble without the biological activity of BSA.

Protocol:

-

Prepare Carrier: Make a 20% (w/v) HP-β-CD solution in your assay buffer.

-

Solvent Evaporation Method (Recommended):

-

Aliquot the desired amount of 2-Hexyl-1-decanol-d3 (in chloroform or methanol) into a glass vial.

-

Evaporate the solvent under nitrogen gas to form a thin film on the glass bottom.

-

-

Complexation:

-

Add the 20% HP-β-CD buffer to the dried film.

-

Sonicate in a water bath at 40°C for 20–30 minutes.

-

The solution should turn from turbid to clear as the inclusion complex forms.

-

-

Filter: Pass through a 0.45 µm filter to remove uncomplexed lipid.

Method C: The "Solvent Spike" (LC-MS Standards)

Best for: Analytical standards, short-term use. Why: Surfactants and BSA ruin Mass Spec signals. You must use a pure organic co-solvent.

Protocol:

-

Primary Stock: 10 mM in Isopropanol (IPA) or DMSO . (Avoid Methanol for C16 chains; solubility is often insufficient).

-

Working Solution:

-

Prepare your aqueous buffer.

-

Crucial: Submerge the pipette tip into the vortexing buffer and dispense quickly.

-

Do not drop the lipid onto the static surface of the water; it will form a film and never dissolve.

-

-

Limit: Keep final concentration < 10 µM. Above this, the Guerbet alcohol will likely adhere to the autosampler vials (use glass inserts, not plastic).

Frequently Asked Questions (FAQ)

Q: Why is my standard curve non-linear at low concentrations? A: This is a classic symptom of non-specific binding . 2-Hexyl-1-decanol-d3 is extremely hydrophobic. If you dilute it into pure water in a polypropylene tube, up to 50% can stick to the plastic walls within minutes.

-

Fix: Use Low-Bind tubes or glass vials. Always include 0.05% Tween-20 (if compatible) or keep the organic solvent content >20% for storage.

Q: Can I use sonication to force it into solution without carriers? A: You can create a dispersion, but not a solution. Probe sonication will create nano-droplets that look clear (Tyndall effect), but these are thermodynamically unstable. Over time (hours), they will coalesce (Ostwald ripening) and phase separate. For stable assays, you must use a carrier (BSA/CD) or a co-solvent.

Q: Will the deuterium label (d3) exchange with water? A: It depends on the position of the label.

-

If the deuterium is on the alkyl chain (C-D bonds): No , these are stable.

-

If the deuterium is on the hydroxyl group (O-D): Yes , it will exchange instantly with H2O in the buffer. Ensure your d3 label is on the carbon backbone (e.g., alpha-position or terminal methyl) for aqueous applications.

Q: Why use Isopropanol (IPA) instead of Methanol? A: For C16 chains (even branched ones), Methanol is often too polar to dissolve high concentrations (>10 mM) effectively. IPA or DMSO provides better solubility for the stock solution, preventing precipitation when the stock hits the cold aqueous buffer.

References

-

O'Lenick, A. J. (2019). Guerbet Chemistry. Scientific Spectator. (Describes the physical properties of branched Guerbet alcohols, including low melting points and hydrophobicity).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 95337, 2-Hexyl-1-decanol. (Provides LogP and solubility estimates).

-

Del Valle, E. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry. (Mechanisms of inclusion complex formation for lipophilic guests).

-

Mottola, M. et al. (2023). Preparation of fatty acid solutions for investigating lipid signaling. Protein & Cell. (Methodology for BSA conjugation of long-chain lipids).

Sources

Validation & Comparative

Validating Isotopic Purity of 2-Hexyl-1-decanol-d3 Standards

A Comparative Technical Guide for Bioanalytical Applications

Executive Summary: The Hidden Variable in Lipid Quantification

2-Hexyl-1-decanol (Isohexadecanol) is a critical Guerbet alcohol used extensively as an excipient in transdermal drug delivery and as a lipid marker in metabolic profiling. Quantifying this branched lipid in complex biological matrices (plasma, skin homogenates) requires Isotope Dilution Mass Spectrometry (IDMS) to correct for extraction variability and matrix effects.

However, not all deuterated standards are created equal.[1] A 2-Hexyl-1-decanol-d3 standard with insufficient isotopic purity (i.e., high levels of unlabeled

This guide objectively compares validation methodologies and demonstrates why High-Resolution Mass Spectrometry (HRMS) is the superior choice over NMR for validating isotopic purity in quantitative workflows.

The Challenge: Isotopic Overlap and "Cross-Talk"

In an ideal IDMS workflow, the Internal Standard (IS) and the Analyte are spectrally distinct.

-

Analyte (Native): Monoisotopic Mass

-

Internal Standard (

): Monoisotopic Mass

The Problem: Synthesis of deuterated Guerbet alcohols often involves the reduction of deuterated fatty acids or alkylation. Incomplete deuteration results in a statistical distribution of

Visualization: The Isotopic Interference Pathway

Figure 1: Logic flow demonstrating how isotopic impurities in the standard masquerade as native analyte signal.

Comparative Methodologies for Purity Validation

To validate a batch of 2-Hexyl-1-decanol-d3, researchers typically choose between three methods. The table below compares their efficacy for quantitative validation.

| Feature | Method A: Direct Infusion HRMS (Recommended) | Method B: 1H-NMR | Method C: GC-FID |

| Primary Output | Isotopic Distribution ( | Structural Connectivity | Chemical Purity (Total) |

| Sensitivity to | High (Detects <0.1% | Low (Peaks often overlap) | None (Cannot distinguish isotopes) |

| Sample Requirement | Nanograms | Milligrams | Micrograms |

| Validation Value | Gold Standard for IDMS | Excellent for structure confirmation | Good for general solvent purity |

| Cost/Run | Moderate | High | Low |

Expert Insight: While NMR confirms where the deuterium is located (structure), it struggles to quantify trace amounts of

Experimental Protocol: Self-Validating HRMS Workflow

This protocol is designed to calculate the Atom % Enrichment and the Contribution Factor (the interference of IS on Analyte).

Prerequisites

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer (Resolution > 30,000).

-

Mobile Phase: 5 mM Ammonium Acetate in Methanol (promotes [M+NH4]+ adducts, common for fatty alcohols).

-

Standard: 2-Hexyl-1-decanol-d3 (Candidate Batch).

Step-by-Step Workflow

-

Preparation: Prepare a 1 µg/mL solution of the

standard in methanol. -

Infusion: Introduce sample via direct infusion (flow rate 5-10 µL/min) to ensure a stable ion current.

-

Acquisition:

-

Scan range: m/z 200–300 (Target mass region).

-

Acquire data for 2 minutes to average signal noise.

-

Target Ion:

. For 2-Hexyl-1-decanol (-

Native (

) -

Standard (

)

-

-

-

Deconvolution & Calculation:

-

Extract intensities for

(260.29), -

Self-Validation Check: Compare the theoretical isotopic pattern of the native compound against the observed spectrum of the standard.

-

Calculation of Isotopic Purity

Calculation of Analyte Interference (The "Blank" Check)

Acceptance Criteria: For regulated bioanalysis (FDA/EMA), Interference should be < 20% of the LLOQ signal.[2]Supporting Experimental Data: High vs. Low Quality Standards

The following data simulates a comparison between a Custom High-Purity Synthesis and a Commercial Technical Grade batch of 2-Hexyl-1-decanol-d3.

Table 1: Isotopic Distribution Analysis (HRMS Data)

| Isotopologue | Mass (m/z) | Batch A (High Purity) | Batch B (Technical Grade) |

| 260.29 | 0.1% | 4.5% | |

| 261.29 | 0.4% | 8.2% | |

| 262.30 | 1.5% | 12.1% | |

| 263.31 | 98.0% | 75.2% | |

| Validation Result | PASS | FAIL (Significant |

Impact on Quantification: If the LLOQ of 2-Hexyl-1-decanol is 1 ng/mL, and you add Batch B as an internal standard at 50 ng/mL:

-

Batch B contributes:

of unlabeled analyte. -

Result: Your "Blank" sample will read 2.25 ng/mL ( > 2x LLOQ). The assay fails validation immediately.

Validation Decision Workflow

Use this flowchart to determine if a specific batch of 2-Hexyl-1-decanol-d3 is suitable for your study.

Figure 2: Decision tree for validating deuterated internal standards prior to method validation.

References

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

- Relevance: Defines the regulatory requirements for internal standard interference and LLOQ acceptance criteria.

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

- Relevance: Provides industry standards for isotopic enrichment (>98%) and chemical purity (>99%)

- Relevance: Establishes the physicochemical context of Guerbet alcohols like 2-Hexyl-1-decanol in pharmaceutical formul

-

National Institutes of Health (NIH). (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Retrieved from [Link]

- Relevance: Outlines the mathematical deconvolution methods for calculating isotopic purity

Sources

A Senior Application Scientist's Guide to Quantifying Isotope Effects in Chromatography: A Case Study of 2-Hexyl-1-decanol-d3

For: Researchers, scientists, and drug development professionals.

Introduction: The Subtle Signature of an Isotope

In the realm of pharmaceutical development and metabolic research, stable isotope labeling is an indispensable tool. Deuterium-labeled compounds, in particular, serve as crucial internal standards in quantitative bioanalysis and as tracers in metabolic fate studies. However, the substitution of protium (¹H) with deuterium (²H or D) can introduce a subtle yet significant phenomenon in chromatographic separations known as the Chromatographic Isotope Effect (CIE). This effect can manifest as a slight difference in retention times between the labeled and unlabeled isotopologues, potentially compromising peak integration and, consequently, the accuracy of quantitative analyses.[1]

This guide provides an in-depth comparison of gas chromatography (GC) and liquid chromatography (LC) for the characterization of the CIE for 2-Hexyl-1-decanol and its deuterated analog, 2-Hexyl-1-decanol-d3. We will explore the theoretical underpinnings of this effect, present detailed experimental protocols, and offer practical insights into managing its implications in a research and development setting.

The Theoretical Basis of the Chromatographic Isotope Effect

The Chromatographic Isotope Effect arises from the difference in the zero-point energy of a C-D bond compared to a C-H bond. The C-D bond is stronger and vibrates at a lower frequency, leading to a smaller van der Waals radius for deuterium. This seemingly minor difference in molecular size and bond energy can influence the intermolecular interactions between the analyte and the stationary phase.

In gas chromatography (GC) , particularly with nonpolar stationary phases, deuterated compounds often elute slightly earlier than their protiated counterparts.[2] This is attributed to the weaker van der Waals interactions between the smaller deuterium atoms and the stationary phase. The chromatographic H/D isotope effect (hdIEC) can be calculated as the ratio of the retention times of the protiated (tR(H)) and deuterated (tR(D)) analytes:

hdIEC = tR(H) / tR(D) [2]

In reversed-phase liquid chromatography (RP-LC) , the situation can be more complex. While the fundamental principle of differing intermolecular forces still applies, the interactions with the mobile phase also play a significant role. Deuteration can lead to a slight increase in the hydrophobicity of a molecule.[3][4] Consequently, in RP-LC, the deuterated compound may exhibit slightly stronger interactions with the nonpolar stationary phase, resulting in a slightly later elution time. However, this is not a universal rule, and the magnitude and even the direction of the isotope effect can be influenced by the specific molecular structure, the position of the deuterium label, and the chromatographic conditions.[5]

It is important to note that isotope effects are most pronounced for deuterium and tritium labeling. Analytes labeled with heavier isotopes like ¹³C, ¹⁵N, or ¹⁸O typically show negligible chromatographic isotope effects.[2]

Experimental Design: A Comparative Analysis

To illustrate the practical aspects of calculating the isotope effect, we will outline hypothetical, yet realistic, experimental protocols for the analysis of a mixture of 2-Hexyl-1-decanol and 2-Hexyl-1-decanol-d3 using both GC-MS and LC-MS. 2-Hexyl-1-decanol is a long-chain fatty alcohol, and its analysis is representative of challenges encountered with similar molecules in metabolic studies.[6][7][8]

Diagram: Overall Experimental Workflow

Caption: Workflow for calculating the chromatographic isotope effect.

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC is an excellent technique for the analysis of volatile and semi-volatile compounds like long-chain alcohols. To enhance volatility and improve peak shape, derivatization is often employed.[9]

Experimental Protocol: GC-MS

-

Standard Preparation: Prepare a 1 mg/mL stock solution of both 2-Hexyl-1-decanol and 2-Hexyl-1-decanol-d3 in dichloromethane. Create a 1:1 (v/v) mixture of the two stock solutions to yield a final concentration of 0.5 mg/mL for each analyte.

-

Derivatization: To 100 µL of the standard mixture, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivatives.

-

GC-MS System:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injection: 1 µL, splitless injection at 250°C.

-

Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

MSD Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550. Source temperature of 230°C, quadrupole temperature of 150°C.

-

-

Data Analysis:

-

Extract ion chromatograms (EICs) for the molecular ions or characteristic fragment ions of the TMS-derivatized analytes to determine their respective retention times. For 2-Hexyl-1-decanol-TMS, a characteristic ion would be m/z 314 (M+), and for 2-Hexyl-1-decanol-d3-TMS, it would be m/z 317 (M+).

-

Calculate the chromatographic isotope effect (hdIEC) using the formula: hdIEC = tR(H) / tR(D) .

-

Hypothetical GC-MS Data and Isotope Effect Calculation

| Analyte (TMS Derivative) | Retention Time (tR) (min) |

| 2-Hexyl-1-decanol | 10.258 |

| 2-Hexyl-1-decanol-d3 | 10.251 |

Calculation:

hdIEC = 10.258 min / 10.251 min = 1.00068

Interpretation of GC-MS Results:

The calculated hdIEC of greater than 1 is consistent with the typical observation in GC where the deuterated compound elutes slightly earlier.[2] Although the effect is small, it is measurable with modern high-resolution GC systems. This difference, if not accounted for, could lead to biased results in high-precision quantitative studies where co-elution is assumed.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful alternative for the analysis of less volatile or thermally labile compounds. For long-chain alcohols, reversed-phase chromatography is a common approach.

Experimental Protocol: LC-MS

-

Standard Preparation: Prepare a 1 mg/mL stock solution of both 2-Hexyl-1-decanol and 2-Hexyl-1-decanol-d3 in methanol. Create a 1:1 (v/v) mixture of the two stock solutions to yield a final concentration of 0.5 mg/mL for each analyte.

-

LC-MS System:

-

Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

Column: ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent high-efficiency C18 column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: 80% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

MSD Conditions: Electrospray ionization (ESI) in positive ion mode. Analyze in Selected Ion Monitoring (SIM) mode for the protonated molecules [M+H]⁺. For 2-Hexyl-1-decanol, this would be m/z 243.3, and for 2-Hexyl-1-decanol-d3, it would be m/z 246.3.

-

-

Data Analysis:

-

Determine the retention times for each analyte from the SIM chromatograms.

-

Calculate the chromatographic isotope effect (hdIEC) using the formula: hdIEC = tR(H) / tR(D) .

-

Hypothetical LC-MS Data and Isotope Effect Calculation

| Analyte | Retention Time (tR) (min) |

| 2-Hexyl-1-decanol | 4.132 |

| 2-Hexyl-1-decanol-d3 | 4.138 |

Calculation:

hdIEC = 4.132 min / 4.138 min = 0.99855

Interpretation of LC-MS Results:

In this hypothetical reversed-phase LC-MS analysis, the calculated hdIEC is slightly less than 1, indicating that the deuterated compound elutes slightly later than its protiated counterpart. This is consistent with the principle that deuterium substitution can increase the hydrophobicity of a molecule, leading to stronger interactions with the C18 stationary phase.[3][4]

Comparison of GC-MS and LC-MS for Isotope Effect Analysis

| Feature | Gas Chromatography (GC-MS) | Liquid Chromatography (LC-MS) |

| Typical Isotope Effect | Deuterated compound often elutes earlier (hdIEC > 1).[2] | Deuterated compound may elute later in RP-LC (hdIEC < 1).[3] |

| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for a wide range of polarities and volatilities. |